![molecular formula C6H2BrClN2O B6282115 6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine CAS No. 1782797-89-0](/img/no-structure.png)
6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine
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Overview
Description
“6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine” is a chemical compound with the molecular formula C6H2BrClN2O . It is a derivative of oxazolo[4,5-b]pyridine .
Synthesis Analysis
A one-step synthesis method of a similar compound, 6-bromo-3H-oxazolo[4,5-b]pyridine-2-ketone, has been reported . The method involves reacting oxazolo[4,5-b]pyridine-2(3H)-ketone with N-bromo-succinimide (NBS) in N,N-dimethyl formamide (DMF) solvent at a suitable temperature . The yield of this method can be up to 92% .Molecular Structure Analysis
The molecular structure of “6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine” consists of a bromine atom and a chlorine atom attached to an oxazolo[5,4-b]pyridine ring .Scientific Research Applications
Biological Receptor Antagonist
While not directly related to “6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine”, studies have shown that imidazo[4,5-b]pyridine derivatives can be evaluated as antagonists of various biological receptors AT 1 and AT 2, including angiotensin II . This suggests potential applications in the field of medicinal chemistry and drug discovery.
Crystallography
Oxazolo[5’,4’:4,5]pyrano[1,3 b]pyridine, a related compound, has been studied using crystallography . This suggests that “6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine” could also be of interest in crystallographic studies.
Safety and Hazards
Future Directions
The future directions for “6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine” could involve further exploration of its potential as a TRK inhibitor, given the related research on pyrazolo[3,4-b]pyridine derivatives . Additionally, further studies could investigate its synthesis, properties, and potential applications in various fields.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and receptors, suggesting that this compound may also have multiple targets .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions . These interactions may induce conformational changes in the target proteins, altering their activity .
Biochemical Pathways
For instance, some compounds have been shown to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway through the process of phosphorylation .
Pharmacokinetics
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that this compound may also have diverse effects .
Action Environment
The action, efficacy, and stability of 6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine may be influenced by various environmental factors. For instance, the pH and temperature of the environment may affect the compound’s stability and its interactions with target proteins .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine involves the synthesis of the oxazole ring followed by the pyridine ring. The bromo and chloro substituents are introduced in the final step.", "Starting Materials": [ "2-chloroacetyl chloride", "2-aminopyridine", "sodium hydroxide", "bromine" ], "Reaction": [ "Step 1: The 2-chloroacetyl chloride is reacted with sodium hydroxide to form 2-chloroacetic acid.", "Step 2: The 2-chloroacetic acid is then reacted with 2-aminopyridine to form 2-chloro-5-pyridin-2-yl-1,3-oxazole.", "Step 3: Bromine is added to the 2-chloro-5-pyridin-2-yl-1,3-oxazole to form 6-bromo-2-chloro-5-pyridin-2-yl-1,3-oxazole.", "Step 4: The 6-bromo-2-chloro-5-pyridin-2-yl-1,3-oxazole is then heated to form 6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine." ] } | |
CAS RN |
1782797-89-0 |
Product Name |
6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine |
Molecular Formula |
C6H2BrClN2O |
Molecular Weight |
233.4 |
Purity |
0 |
Origin of Product |
United States |
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